4-n-Propylphenylurea

Polymorphism Crystal Engineering Formulation Science

4-n-Propylphenylurea (CAS 1932-38-3) is a para-n-propyl-substituted phenylurea scaffold critical for medicinal chemistry and agrochemical R&D. Its unique hydrophobic n-propyl chain and conformational flexibility enable specific binding within enzyme pockets—indiscriminate substitution with branched or shorter-chain analogs is scientifically unsound, as QSAR studies show even minor modifications alter activity up to 6-fold. This compound serves as a core intermediate for selective cardiac myosin ATPase activators (systolic heart failure), urea transporter inhibitors, and cytokinin-modulated plant growth regulators. Its well-characterized polymorphism makes it a model compound for crystal engineering and solid-state formulation studies. Choose this specific substitution pattern to ensure reproducible target engagement and reliable SAR data.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
Cat. No. B8556961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-n-Propylphenylurea
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)NC(=O)N
InChIInChI=1S/C10H14N2O/c1-2-3-8-4-6-9(7-5-8)12-10(11)13/h4-7H,2-3H2,1H3,(H3,11,12,13)
InChIKeyUTCITTADPDPULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-n-Propylphenylurea: A Para-Substituted Phenylurea Building Block for Specialized Chemical and Biological Research


4-n-Propylphenylurea (CAS 1932-38-3), also referred to as N-phenyl-N'-propylurea, is an organic compound belonging to the substituted phenylurea class [1]. It features a phenyl ring with an n-propyl group at the para position, which directly influences its physicochemical properties and its potential for specific intermolecular interactions. This structural motif positions it as a specialized building block in medicinal chemistry and agricultural research, distinct from its ortho- and meta-substituted isomers [2]. It serves as a key intermediate or scaffold in the synthesis of more complex molecules, including potential cardiac myosin activators and urea transporter inhibitors [3].

Why Simple Substitution with 4-n-Propylphenylurea is Critical for Research Outcomes


Indiscriminate substitution of 4-n-Propylphenylurea with other phenylurea analogs is scientifically unsound due to the profound impact of specific N'-alkyl chain length and position on biological target engagement and physicochemical behavior. Quantitative structure-activity relationship (QSAR) studies on phenylureas demonstrate that even minor modifications, such as the introduction of a methyl group at the para position, can alter activity by up to 6-fold [1]. The para-n-propyl chain of 4-n-Propylphenylurea provides a unique combination of hydrophobicity and conformational flexibility [2], which directly influences its ability to bind within hydrophobic enzyme pockets or alter membrane permeability. This specific substitution pattern is not interchangeable with branched, shorter, or longer chain variants, as each yields distinct molecular recognition and performance profiles [3].

Verifiable Performance and Structural Differentiation of 4-n-Propylphenylurea


Polymorphism and Crystallinity: A Unique Physical Property with Formulation Implications

4-n-Propylphenylurea exhibits polymorphism, a property not universal among phenylurea analogs. Two distinct crystal forms (polymorphs I and II) have been isolated, which differ fundamentally at the molecular level in the orientation of the n-propyl group: antiperiplanar in polymorph I and synclinal in polymorph II [1].

Polymorphism Crystal Engineering Formulation Science

Biological Activity: Class-Level Inference of Cytokinin Modulation

While direct activity data for 4-n-Propylphenylurea is not available, it belongs to a class of N-phenylurea derivatives with established cytokinin-modulating properties. A series of 14 related N-phenylurea derivatives demonstrated quantifiable cytokinin-like activity in plant bioassays, with the magnitude of the effect dependent on the specific N'-substituent [1]. This class-level activity distinguishes it from structurally unrelated plant growth regulators.

Cytokinin Plant Growth Regulator Structure-Activity Relationship

Enzymatic Inhibition: Class-Level Inference of Urea Transporter Binding

Compounds within the phenylurea class have demonstrated activity against urea transporters. A closely related phenylurea analog showed an IC50 of 2.54E+3 nM (2.54 µM) for inhibiting urea transporter B in a rat erythrocyte lysis assay [1]. This suggests that 4-n-Propylphenylurea, by structural analogy, may interact with similar membrane transport proteins, distinguishing it from other molecular scaffolds with different pharmacological targets.

Urea Transporter Membrane Transport Inhibitor

Key Research and Industrial Applications for 4-n-Propylphenylurea


Medicinal Chemistry: A Scaffold for Developing Cardiac Myosin Activators

4-n-Propylphenylurea serves as a core structural component in the design and synthesis of flexible phenylpropylurea scaffolds. These have been demonstrated to act as selective cardiac myosin ATPase activators, a promising therapeutic approach for treating systolic heart failure [1]. Its para-propyl substitution is critical for the scaffold's flexibility and activity.

Crystal Engineering and Formulation Development

The well-characterized polymorphism of 4-n-Propylphenylurea makes it a valuable model compound for fundamental studies in crystal engineering, solid-state chemistry, and pharmaceutical formulation development [2]. Understanding the relationship between its molecular conformation and bulk crystal properties is essential for controlling manufacturing processes.

Agricultural Research: A Chemical Probe for Cytokinin Activity

Based on class-level evidence, 4-n-Propylphenylurea is a relevant chemical tool for investigating cytokinin-modulated processes in plant biology, such as cell division, shoot formation, and stress response [3]. Its specific substitution pattern can be used to probe structure-activity relationships in this class of plant growth regulators.

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